(Rac)-ZLc-002

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

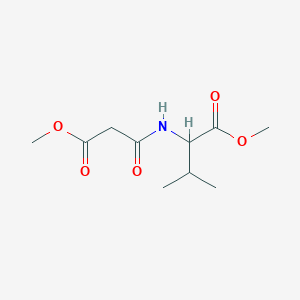

Molekularformel |

C10H17NO5 |

|---|---|

Molekulargewicht |

231.25 g/mol |

IUPAC-Name |

methyl 2-[(3-methoxy-3-oxopropanoyl)amino]-3-methylbutanoate |

InChI |

InChI=1S/C10H17NO5/c1-6(2)9(10(14)16-4)11-7(12)5-8(13)15-3/h6,9H,5H2,1-4H3,(H,11,12) |

InChI-Schlüssel |

BWPKYDAJBOUZDX-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C(C(=O)OC)NC(=O)CC(=O)OC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unveiling (Rac)-ZLc-002: A Technical Guide to a Novel Anxiolytic Candidate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-ZLc-002 has emerged as a promising small molecule inhibitor targeting the interaction between neuronal nitric oxide synthase (nNOS) and its adaptor protein, the C-terminal PDZ ligand of nNOS (CAPON). This interaction is implicated in the pathophysiology of anxiety disorders. By disrupting the nNOS-CAPON complex, this compound demonstrates significant anxiolytic-like effects in preclinical models. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical development of this compound, presenting key data in a structured format for researchers and drug development professionals.

Introduction

Anxiety disorders represent a significant unmet medical need, driving the search for novel therapeutic agents with improved efficacy and favorable side-effect profiles. The nitric oxide signaling pathway in the brain has been identified as a key regulator of anxiety-related behaviors. Specifically, the interaction between nNOS and CAPON in the hippocampus plays a crucial role in modulating anxiety. This compound was developed as a selective inhibitor of this protein-protein interaction, offering a targeted approach to anxiety treatment.

Discovery and Synthesis

This compound, chemically known as N-(2-carbomethoxyacetyl)-D-valine methyl ester, was identified as a potent inhibitor of the nNOS-CAPON interaction. Its synthesis is achieved through a condensation reaction.

Experimental Protocol: Synthesis of this compound

Materials:

-

D-valine methyl ester hydrochloride

-

Methyl malonyl chloride

-

N-methylmorpholine

-

Dichloromethane (CH2Cl2)

-

Ethyl acetate (EtOAc)

-

Water

Procedure:

-

A solution of D-valine methyl ester hydrochloride (1.50 g, 9 mmol) in CH2Cl2 (35 ml) is cooled to -15°C.

-

N-methylmorpholine (2 ml, 18.45 mmol) is added dropwise to the solution.

-

Methyl malonyl chloride (1 ml, 9.45 mmol) is then added to the reaction mixture, and stirring is continued for 30 minutes at -15°C.

-

The reaction is allowed to warm to room temperature and stirred for an additional 12 hours.

-

The solvent is removed under vacuum.

-

The residue is diluted with water (8 ml).

-

The aqueous solution is extracted with EtOAc (4 x 50 mL).

-

The combined organic phases are dried and concentrated to yield this compound.

Mechanism of Action

This compound exerts its anxiolytic effects by selectively disrupting the interaction between the PDZ domain of nNOS and the C-terminal motif of CAPON. This disruption modulates downstream signaling pathways implicated in anxiety.

Signaling Pathway

The nNOS-CAPON interaction is a key node in a complex signaling network. Dissociation of this complex by this compound is believed to influence the Dexras1-ERK (extracellular signal-regulated kinase) pathway, which is involved in neuronal plasticity and emotional behavior.

Caption: Signaling pathway of this compound's anxiolytic action.

Experimental Protocol: nNOS-CAPON Binding Assay (Co-Immunoprecipitation)

Materials:

-

Hippocampal tissue lysates from treated and control mice

-

Anti-nNOS antibody

-

Protein A/G agarose beads

-

Lysis buffer (e.g., RIPA buffer)

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

-

Anti-CAPON antibody

Procedure:

-

Hippocampal tissues are homogenized in lysis buffer and centrifuged to obtain clear lysates.

-

Protein concentration in the lysates is determined.

-

Lysates are pre-cleared by incubation with protein A/G agarose beads.

-

The pre-cleared lysates are incubated with an anti-nNOS antibody overnight at 4°C to form immune complexes.

-

Protein A/G agarose beads are added to the lysates and incubated to capture the immune complexes.

-

The beads are washed multiple times with wash buffer to remove non-specific binding proteins.

-

The bound proteins are eluted from the beads using elution buffer.

-

The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an anti-CAPON antibody to detect the co-immunoprecipitated CAPON.

Preclinical Development: Anxiolytic-like Effects

The anxiolytic potential of this compound has been evaluated in mice using a battery of behavioral tests. Systemic administration of the compound has been shown to produce significant anxiolytic-like effects.[1]

In Vivo Efficacy Data

This compound has demonstrated dose-dependent anxiolytic-like activity following both intraperitoneal (i.p.) and intravenous (i.v.) administration in adult mice.[1]

| Administration Route | Dose | Duration | Outcome |

| Intraperitoneal (i.p.) | 40 or 80 mg/kg/day | 14 days | Produces anxiolytic-like effects |

| Intravenous (i.v.) | 10, 20, or 40 mg/kg/day | 7 days | Produces anxiolytic-like effects |

| Intraperitoneal (i.p.) | 80 mg/kg/day | 3 days | Exerts significant behavioral effects |

| Intravenous (i.v.) | 40 mg/kg/day | 3 days | Exerts significant behavioral effects |

| Intragastric | High doses | - | No effect on anxiety behaviors |

Table 1: Summary of in vivo efficacy of this compound in mice. [1]

Behavioral Testing Protocols

The anxiolytic-like properties of this compound were assessed using four standard behavioral paradigms: the open-field (OF) test, the elevated plus-maze (EPM) test, the novelty-suppressed feeding (NSF) test, and the light-dark (LD) box test.[1]

Caption: Workflow for behavioral assessment of this compound.

-

Apparatus: A square arena with walls.

-

Procedure: Each mouse is placed in the center of the arena and allowed to explore freely for a set period.

-

Parameters Measured: Total distance traveled and time spent in the center of the arena. Anxiolytic compounds typically increase the time spent in the center.

-

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

-

Procedure: Each mouse is placed in the center of the maze and allowed to explore for a set period.

-

Parameters Measured: Time spent in and the number of entries into the open and closed arms. Anxiolytic drugs increase the time spent in and entries into the open arms.[2][3]

-

Procedure: Food-deprived mice are placed in a novel, brightly lit arena with a food pellet in the center.

-

Parameter Measured: The latency to begin eating the food pellet. Anxiolytics decrease this latency.[4][5][6]

-

Apparatus: A box divided into a small, dark compartment and a large, illuminated compartment.

-

Procedure: Each mouse is placed in the light compartment and allowed to move freely between the two compartments.

-

Parameters Measured: Time spent in the light compartment and the number of transitions between the two compartments. Anxiolytic agents increase the time spent in the light compartment.[7][8][9]

Conclusion and Future Directions

This compound represents a novel and promising approach for the treatment of anxiety disorders. Its targeted mechanism of action, disrupting the nNOS-CAPON interaction, offers the potential for a more specific and potentially better-tolerated anxiolytic agent. The preclinical data gathered to date strongly support its continued development. Future studies should focus on comprehensive pharmacokinetic and toxicological profiling, as well as optimization of the formulation for potential clinical trials. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate and build upon the therapeutic potential of this compound.

References

- 1. Systemic administration of ZLc-002 exerts anxiolytic-like effects by dissociation of nNOS from CAPON in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Elevated plus maze - Wikipedia [en.wikipedia.org]

- 3. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novelty-Seeking Behavior Predicts Vulnerability in a Rodent Model of Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. samuelslab.com [samuelslab.com]

- 6. transpharmation.com [transpharmation.com]

- 7. Light-dark box test - Wikipedia [en.wikipedia.org]

- 8. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]

- 9. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]

(Rac)-ZLc-002: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and biological activity of (Rac)-ZLc-002, a notable inhibitor of the neuronal nitric oxide synthase (nNOS) and its C-terminal PDZ ligand of nNOS (Capon) interaction. This document is intended to serve as a resource for professionals in the fields of neuroscience, pharmacology, and drug development.

Chemical Structure and Properties

This compound, chemically known as N-(2-carbomethoxyacetyl)-D-valine methyl ester, is a small molecule designed to disrupt protein-protein interactions. While the "(Rac)" designation may suggest a racemic mixture in some contexts, the synthesized and studied ZLc-002 is derived from D-valine, indicating a specific stereoisomer.

Table 1: Chemical Properties of ZLc-002

| Property | Value |

| Full Chemical Name | N-(2-carbomethoxyacetyl)-D-valine methyl ester |

| Molecular Formula | C10H17NO5 |

| Molecular Weight | 231.25 g/mol |

| Solubility | Soluble in DMSO (46 mg/mL)[1] |

| Related Enantiomer | (S)-ZLc002 |

Mechanism of Action: Targeting the nNOS-Capon Interaction

ZLc-002 is characterized as a selective inhibitor of the interaction between neuronal nitric oxide synthase (nNOS) and Capon (also known as NOS1AP). This interaction is implicated in various neurological processes and diseases.

Interestingly, studies have revealed a nuanced mechanism of action. While ZLc-002 effectively disrupts the nNOS-Capon interaction in intact cells, it has been observed to be ineffective in cell-free biochemical binding assays. This suggests an indirect mode of action or the requirement of a cellular environment for its activity. Further research has shown that the active metabolite of ZLc-002, ZLc-002-1 (N-(2-carboxyacetyl)-D-valine-methyl ester), can directly compete for the nNOS PDZ ligand-binding pocket with a dissociation constant (Kc) of 115 ± 29 µM.

Downstream Signaling Pathway

The disruption of the nNOS-Capon interaction by ZLc-002 initiates a cascade of downstream signaling events. The nNOS-Capon complex is known to interact with Dexras1, a Ras family small G protein. The inhibition of the nNOS-Capon interaction is believed to affect the S-nitrosylation of Dexras1, which in turn modulates the Extracellular signal-regulated kinase (ERK)-cAMP response element-binding protein (CREB)-Brain-derived neurotrophic factor (BDNF) pathway.[2][3] This pathway is crucial for neuronal plasticity, survival, and function.

Biological Activity and Therapeutic Potential

ZLc-002 has demonstrated significant biological activity in preclinical models, highlighting its therapeutic potential for a range of neurological and psychiatric disorders.

Table 2: Summary of Biological Activities of ZLc-002

| Biological Effect | Model System | Reference |

| Anxiolytic-like effects | Chronic mild stress models in mice | [4] |

| Suppression of inflammatory nociception | Formalin-induced inflammatory pain in rats | [4][5] |

| Alleviation of neuropathic pain | Paclitaxel-induced neuropathic pain in mice | [4][5] |

| Promotion of functional recovery after stroke | Mouse models of stroke | [4] |

Experimental Protocols

The investigation of ZLc-002's mechanism of action has relied on several key experimental techniques. Below are detailed methodologies for these pivotal experiments.

Synthesis of this compound

The synthesis of ZLc-002 involves the condensation of D-valine methyl ester hydrochloride with methyl malonyl chloride. The reaction is carried out in dichloromethane (CH2Cl2) in the presence of N-methylmorpholine at a low temperature (-15°C). The product is then extracted and purified.

Co-Immunoprecipitation (Co-IP) Assay

This assay is used to determine if two proteins interact in the complex environment of a cell lysate.

Methodology:

-

Cell Lysis: Cells expressing the proteins of interest (nNOS and Capon) are lysed using a gentle lysis buffer to maintain protein-protein interactions.

-

Antibody Incubation: A primary antibody specific to one of the proteins (the "bait," e.g., nNOS) is added to the cell lysate and incubated to allow the antibody to bind to its target.

-

Immunoprecipitation: Protein A/G beads are added to the lysate. These beads bind to the antibody, forming a larger complex.

-

Washing: The beads are washed several times to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads.

-

Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with an antibody against the second protein (the "prey," e.g., Capon) to detect its presence. The presence of the prey protein indicates an interaction with the bait protein.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based assay used to study biomolecular interactions in a microplate format.

Methodology:

-

Bead Conjugation: Two types of beads, Donor and Acceptor beads, are used. One protein of interest (e.g., nNOS) is conjugated to the Donor beads, and the other protein (e.g., Capon) is conjugated to the Acceptor beads.

-

Interaction: In the presence of an interaction between the two proteins, the Donor and Acceptor beads are brought into close proximity.

-

Signal Generation: Upon excitation with a laser at 680 nm, the Donor bead converts ambient oxygen to singlet oxygen. If an Acceptor bead is nearby, the singlet oxygen triggers a cascade of chemical reactions in the Acceptor bead, leading to the emission of light at 520-620 nm.

-

Inhibition: In the presence of an inhibitor like ZLc-002, the protein-protein interaction is disrupted, preventing the beads from coming into proximity and resulting in a decrease in the light signal.

Pharmacokinetics

To date, there is a lack of publicly available data on the pharmacokinetics and metabolism of this compound. Further research is required to characterize its absorption, distribution, metabolism, and excretion (ADME) profile, which will be crucial for its development as a therapeutic agent.

Conclusion

This compound is a promising small molecule inhibitor of the nNOS-Capon interaction with demonstrated efficacy in preclinical models of anxiety, pain, and stroke. Its unique mechanism of action, involving the modulation of the Dexras1-ERK-CREB-BDNF signaling pathway, presents a novel therapeutic strategy for various neurological disorders. Further investigation into its pharmacokinetic properties and continued exploration of its therapeutic applications are warranted.

References

- 1. N-((N-Methyl-N-((2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valine Methyl Ester | C15H25N3O3S | CID 10520283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Physiological Function of nNOS-Associated CAPON Proteins and the Roles of CAPON in Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and metabolism of SK&F 86002 in male and female Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. medchemexpress.com [medchemexpress.com]

In-Vitro Characterization of (Rac)-ZLc-002: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-ZLc-002 has emerged as a significant small-molecule inhibitor targeting the protein-protein interaction between neuronal nitric oxide synthase (nNOS) and its adaptor protein, C-terminal PDZ ligand of nNOS (Capon). This interaction is a critical node in signaling pathways implicated in various neurological and psychiatric disorders. In-vitro studies have been instrumental in elucidating the mechanism of action and pharmacological profile of this compound. This technical guide provides a comprehensive overview of the in-vitro characterization of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows. The information compiled herein is intended to serve as a valuable resource for researchers engaged in the study of nNOS-Capon signaling and the development of novel therapeutics targeting this pathway.

Introduction

Neuronal nitric oxide synthase (nNOS) is a key enzyme responsible for the production of nitric oxide (NO), a versatile signaling molecule in the central nervous system. The spatial and temporal regulation of nNOS activity is crucial for normal neuronal function and is mediated, in part, by its interaction with various scaffolding and adaptor proteins. One such critical interaction is with Capon (NOS1AP), which links nNOS to downstream signaling cascades. Dysregulation of the nNOS-Capon interaction has been implicated in the pathophysiology of inflammatory and neuropathic pain, as well as anxiety disorders.

This compound is a novel small molecule designed to disrupt the nNOS-Capon protein-protein interaction. Its characterization is pivotal for understanding its therapeutic potential. This document details the in-vitro evaluation of this compound, focusing on its ability to modulate the nNOS-Capon interaction and its effects in cellular models.

Quantitative Data Summary

The in-vitro activity of this compound has been quantified through various assays. The following tables summarize the key findings from published studies.

| Assay Type | Cell/System | Method | Measured Effect of this compound | Reference |

| Protein-Protein Interaction | ||||

| nNOS-Capon Interaction | Cultured Hippocampal Neurons | Co-Immunoprecipitation | Inhibition of nNOS-Capon interaction at 1 µM (24 h treatment). | [1] |

| nNOS-Capon Interaction | Primary Cultured Cortical Neurons | Co-Immunoprecipitation | Reduction of co-immunoprecipitation of NOS1AP with nNOS at 10 µM. | [2] |

| nNOS-Capon Binding | Cell-free | AlphaScreen Assay | No direct disruption of nNOS–NOS1AP protein–protein interactions. | [2] |

| Cellular Effects | ||||

| Synaptogenesis | Cultured Hippocampal Neurons | Immunocytochemistry | Promotion of synaptogenesis in chronic stress models. | |

| Synergistic Activity | ||||

| Tumor Cell Viability | 4T1 (Breast Cancer) Cells | Cell Viability Assay | Synergistic reduction in viability with Paclitaxel. | |

| Tumor Cell Viability | HeyA8 (Ovarian Cancer) Cells | Cell Viability Assay | Synergistic reduction in viability with Paclitaxel. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section provides protocols for the key in-vitro experiments used to characterize this compound.

Cell Culture

-

Primary Hippocampal and Cortical Neuron Culture:

-

Hippocampi or cortices were dissected from embryonic day 18 (E18) ICR mice.

-

Tissues were dissociated by enzymatic digestion with trypsin and mechanical trituration.

-

Cells were plated on poly-L-lysine-coated culture dishes or coverslips.

-

Neurons were maintained in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Co-Immunoprecipitation (Co-IP)

-

Objective: To assess the effect of this compound on the interaction between nNOS and Capon in a cellular context.

-

Protocol:

-

Cultured neurons were treated with this compound (e.g., 1 µM or 10 µM) or vehicle for the specified duration (e.g., 24 hours).

-

Cells were lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Cell lysates were pre-cleared with protein A/G-agarose beads.

-

An antibody specific for nNOS was added to the lysate and incubated to form an antibody-antigen complex.

-

Protein A/G-agarose beads were added to precipitate the antibody-antigen complex.

-

The beads were washed multiple times to remove non-specifically bound proteins.

-

The immunoprecipitated proteins were eluted from the beads by boiling in SDS-PAGE sample buffer.

-

Eluted proteins were resolved by SDS-PAGE and transferred to a PVDF membrane.

-

Western blotting was performed using antibodies against nNOS and Capon (NOS1AP) to detect the co-precipitated proteins.

-

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

-

Objective: To determine if this compound directly disrupts the binding between purified nNOS and Capon proteins in a cell-free system.

-

Protocol:

-

Recombinant His-tagged nNOS and GST-tagged Capon proteins were used.

-

Streptavidin-coated donor beads were incubated with a biotinylated anti-GST antibody.

-

Nickel chelate acceptor beads were incubated with the His-tagged nNOS protein.

-

The GST-tagged Capon protein was then added to the donor bead mixture.

-

This compound or vehicle was added to the reaction mixture.

-

The donor and acceptor bead mixtures were combined and incubated in the dark.

-

If nNOS and Capon interact, the donor and acceptor beads are brought into close proximity.

-

Upon excitation at 680 nm, the donor beads generate singlet oxygen, which diffuses to the nearby acceptor beads, triggering a chemiluminescent signal at 520-620 nm.

-

The signal was measured using a plate reader. A lack of signal reduction in the presence of this compound indicates no direct disruption of the protein-protein interaction.[2]

-

Immunocytochemistry for Synaptic Puncta

-

Objective: To visualize and quantify the effect of this compound on synapse formation.

-

Protocol:

-

Cultured hippocampal neurons grown on coverslips were treated with corticosterone with or without this compound (10 µM) for 3 days.

-

Neurons were fixed with 4% paraformaldehyde.

-

Cells were permeabilized with Triton X-100 and blocked with bovine serum albumin.

-

Primary antibodies against pre-synaptic (e.g., synapsin) and post-synaptic (e.g., PSD-95) markers were incubated overnight.

-

Fluorescently labeled secondary antibodies were applied for visualization.

-

Coverslips were mounted, and images were acquired using a confocal microscope.

-

The number and density of co-localized synaptic puncta were analyzed to quantify synaptogenesis.

-

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Zolbetuximab plus mFOLFOX6 in patients with CLDN18.2-positive, HER2-negative, untreated, locally advanced unresectable or metastatic gastric or gastro-oesophageal junction adenocarcinoma (SPOTLIGHT): a multicentre, randomised, double-blind, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and pharmacodynamics of (Rac)-ZLc-002

An in-depth guide to the pharmacokinetics and pharmacodynamics of (Rac)-ZLc-002 is not feasible as public domain information for a compound with this specific designation is unavailable. However, based on the similarity in nomenclature, this report details the available data for a closely related compound, LN002 , a novel alternative oxidase inhibitor. This technical guide synthesizes the current understanding of LN002's pharmacokinetic profile and its proposed mechanism of action for researchers, scientists, and drug development professionals.

Pharmacokinetics of LN002 in a Preclinical Rat Model

The pharmacokinetic properties of LN002 have been evaluated in rats following both intravenous and oral administration. These studies are crucial for determining the drug's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn informs dosing strategies and predicts its behavior in a biological system.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of LN002 in rat plasma are summarized in the tables below.

Table 1: Pharmacokinetic Parameters of LN002 in Rat Plasma Following a Single Intravenous (IV) Injection of 1 mg/kg.

| Parameter | Mean Value |

| AUC₀₋₂₄ ₕ (h·ng/mL) | 7024.86 |

| t₁/₂ (h) | 10.91 |

| Vd (L/kg) | 1.69 |

| Cl (L/h/kg) | 0.11 |

| AUC₀₋₂₄ ₕ: Area under the plasma concentration-time curve from 0 to 24 hours; t₁/₂: Half-life; Vd: Volume of distribution; Cl: Clearance.[1] |

Table 2: Pharmacokinetic Parameters of LN002 in Rat Plasma Following Single Oral Gavage Administration at Different Doses.

| Dose (mg/kg) | Tₘₐₓ (h) | Cₘₐₓ (ng/mL) | AUC₀₋₂₄ ₕ (h·ng/mL) | t₁/₂ (h) | F (%) | Vd (L/kg) | Cl/F (L/h/kg) |

| 100 | 1 | 849.88 | 2280.41 | 17.96 | 0.32 | 869.21 | 39.00 |

| 200 | 1 | 4033.21 | 7498.10 | 18.83 | 0.27 | 581.54 | 25.97 |

| 400 | 1 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |

| Tₘₐₓ: Time to reach maximum plasma concentration; Cₘₐₓ: Maximum plasma concentration; F: Bioavailability.[1] |

Experimental Protocols

The pharmacokinetic data for LN002 was obtained through a study in rats. A robust and sensitive ultra-high performance liquid chromatography (UHLC) method was developed and validated for the quantification of LN002 in biological matrices.

-

Animal Model : Male Sprague-Dawley rats were used in the study.

-

Drug Administration :

-

Intravenous : A single dose of 1 mg/kg was administered.

-

Oral : Single doses of 100, 200, and 400 mg/kg were administered via oral gavage.

-

-

Sample Collection : Blood samples were collected from the rats at predetermined time points to generate plasma concentration-time profiles. Tissue and intestinal contents were also collected to assess drug distribution.

-

Bioanalytical Method : The concentration of LN002 in plasma, tissues, and intestinal contents was determined using a validated UHLC method.

-

Data Analysis : Pharmacokinetic parameters were calculated using non-compartmental analysis of the plasma concentration-time data.

Caption: Workflow of the preclinical pharmacokinetic evaluation of LN002 in rats.

Pharmacodynamics and Mechanism of Action of LN002

LN002 is characterized as a potent alternative oxidase inhibitor . This enzyme is crucial for the respiratory chain of certain pathogens, including Cryptosporidium, but is absent in mammals, making it an attractive drug target.

The pharmacodynamic effect of LN002 is closely linked to its pharmacokinetic profile. Following oral administration, LN002 demonstrates extensive distribution to the main tissues of the rats, with particularly high concentrations found in the intestine and its contents.[1] This localized concentration in the gastrointestinal tract is highly advantageous for treating intestinal infections like cryptosporidiosis. The low oral bioavailability of LN002 further contributes to its favorable safety and efficacy profile for this indication, as systemic exposure is limited while the drug is concentrated at the site of action.[1]

Caption: Proposed mechanism of action of LN002 as an alternative oxidase inhibitor.

References

(Rac)-ZLc-002: A Technical Guide to Central Nervous System Target Engagement

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-ZLc-002 has emerged as a significant small-molecule tool for investigating the role of the neuronal nitric oxide synthase (nNOS) interaction with its adaptor protein, nitric oxide synthase 1 adaptor protein (NOS1AP), also known as CAPON. This interaction is implicated in a variety of neurological and psychiatric disorders. This compound is a pro-drug that is metabolized in vivo to its active form, ZLc-002-1, which competitively inhibits the nNOS-NOS1AP protein-protein interaction. This guide provides a comprehensive overview of the target engagement of this compound in the central nervous system, detailing its mechanism of action, quantitative binding data, and the experimental protocols used for its characterization.

Mechanism of Action

This compound is a cell-permeant pro-drug that, once inside the cell, is hydrolyzed by esterases to its active metabolite, ZLc-002-1 (N-(2-carboxyacetyl)-D-valine-methyl ester).[1][2] ZLc-002-1 is a structural analog of the C-terminus of NOS1AP and acts as a competitive inhibitor of the nNOS PDZ domain.[1][2] By binding to the nNOS PDZ domain, ZLc-002-1 prevents the interaction between nNOS and NOS1AP.[1][2] This disruption has been shown to modulate downstream signaling pathways and produce therapeutic-like effects in animal models of anxiety and stroke.[3][4] It is important to note that this compound itself does not appear to disrupt the nNOS-NOS1AP interaction in cell-free assays, highlighting its nature as a pro-drug that requires intracellular activation.[5]

Quantitative Data

The following tables summarize the available quantitative data for the active metabolite of this compound, ZLc-002-1, and the effective concentrations of the parent compound used in various assays.

Table 1: In Vitro Binding Affinity of ZLc-002-1

| Compound | Assay Type | Ligand | Target | Kc (µM) |

| ZLc-002-1 | Fluorescence Polarization Competition Assay | F-GDLV | nNOS PDZ domain | 115 ± 29 |

Kc represents the dissociation constant of the competitor, ZLc-002-1.[1][2]

Table 2: Effective Concentrations of this compound in Cellular and In Vivo Assays

| Assay Type | System | Concentration/Dose | Observed Effect |

| Co-immunoprecipitation | Cultured Cortical Neurons | 10 µM | Reduction of nNOS-NOS1AP co-immunoprecipitation[5] |

| Co-immunoprecipitation | HEK293T cells | 10 µM | Disruption of nNOS-NOS1AP co-immunoprecipitation[5] |

| In Vivo Anxiety Model | Adult Mice | 40 or 80 mg/kg/day (i.p.) | Anxiolytic-like effects and disruption of hippocampal nNOS-NOS1AP interaction[3] |

| In Vivo Anxiety Model | Adult Mice | 40 mg/kg/day (i.v.) | Anxiolytic-like effects[3] |

| In Vivo Stroke Model | Mice | Systemic injection | Reversal of motor function impairment[6] |

Signaling Pathway

The interaction between nNOS and NOS1AP is a key regulatory node in neuronal signaling. The disruption of this interaction by ZLc-002-1 has been shown to impact downstream pathways, including the Dexras1-ERK signaling cascade, which is implicated in anxiety-related behaviors.[2]

Caption: Mechanism of action of this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the target engagement of this compound.

Co-Immunoprecipitation (Co-IP)

Objective: To demonstrate the disruption of the nNOS-NOS1AP interaction by this compound in a cellular context.

Methodology:

-

Cell Culture: Primary cortical neurons or HEK293T cells are cultured under standard conditions. HEK293T cells are co-transfected with expression vectors for full-length nNOS and NOS1AP.

-

Treatment: Cells are treated with this compound (typically 10 µM) or a vehicle control for a specified duration (e.g., 3 days for cultured neurons).[2]

-

Cell Lysis: Cells are harvested and lysed in a suitable buffer containing protease and phosphatase inhibitors to preserve protein integrity and interactions.

-

Immunoprecipitation: The cell lysate is incubated with an antibody against nNOS, which is coupled to protein A/G magnetic beads. This step pulls down nNOS and any interacting proteins.

-

Washing: The beads are washed several times to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against both nNOS and NOS1AP to detect the co-immunoprecipitation of NOS1AP with nNOS. A reduction in the amount of co-immunoprecipitated NOS1AP in the this compound-treated samples compared to the vehicle control indicates disruption of the interaction.

Caption: Co-immunoprecipitation workflow.

Fluorescence Polarization (FP) Competition Assay

Objective: To determine the binding affinity (Kc) of the active metabolite, ZLc-002-1, for the nNOS PDZ domain.

Methodology:

-

Reagents:

-

Purified recombinant nNOS PDZ domain (e.g., nNOS[1–155]).

-

A fluorescently labeled peptide ligand that binds to the nNOS PDZ pocket (e.g., fluorescein-RRRRWGDLV, termed 'F-GDLV').

-

The competitor molecule, ZLc-002-1.

-

-

Assay Principle: The FP of the fluorescent ligand is high when it is bound to the larger nNOS protein and low when it is free in solution. A competitor that displaces the fluorescent ligand will cause a decrease in the FP signal.

-

Procedure:

-

A constant concentration of the nNOS PDZ domain and the fluorescent ligand are incubated together to allow for binding.

-

Increasing concentrations of ZLc-002-1 are added to the mixture.

-

The fluorescence polarization is measured at each concentration of the competitor.

-

-

Data Analysis: The data is plotted as FP signal versus the logarithm of the competitor concentration. The resulting sigmoidal curve is fitted to a suitable model to calculate the IC50, from which the Kc can be derived.

Caption: Fluorescence polarization assay principle.

In Vivo Target Engagement in Animal Models

Objective: To assess the ability of systemically administered this compound to disrupt the nNOS-NOS1AP interaction in the CNS and elicit a behavioral response.

Methodology:

-

Animal Model: Adult mice are used. For anxiety studies, chronic stress models may be employed.

-

Drug Administration: this compound is administered systemically, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection, at doses ranging from 10 to 80 mg/kg/day for a specified number of days.[3]

-

Behavioral Testing: A battery of behavioral tests is used to assess anxiety-like behavior (e.g., elevated plus maze, open field test) or motor function in the case of stroke models.

-

Tissue Collection and Analysis: Following the behavioral testing, brain tissue (specifically the hippocampus for anxiety studies) is collected.

-

Biochemical Analysis: Co-immunoprecipitation followed by Western blotting is performed on the brain tissue lysates to quantify the extent of the nNOS-NOS1AP interaction, as described in the Co-IP protocol above. A reduction in this interaction in the drug-treated group compared to the vehicle-treated group provides direct evidence of target engagement in the CNS.

Conclusion

This compound serves as a valuable pharmacological tool for studying the consequences of disrupting the nNOS-NOS1AP interaction within the central nervous system. Its characterization through in vitro and in vivo studies has demonstrated its ability to engage its target in the brain and produce significant physiological effects. The data and protocols outlined in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting this protein-protein interaction. Future studies focusing on detailed pharmacokinetic and pharmacodynamic modeling will be crucial for the clinical translation of this promising therapeutic strategy.

References

- 1. Efficient Binding of the NOS1AP C-Terminus to the nNOS PDZ Pocket Requires the Concerted Action of the PDZ Ligand Motif, the Internal ExF Site and Structural Integrity of an Independent Element - PMC [pmc.ncbi.nlm.nih.gov]

- 2. obiosh.com [obiosh.com]

- 3. researchgate.net [researchgate.net]

- 4. ahajournals.org [ahajournals.org]

- 5. theinterstellarplan.com [theinterstellarplan.com]

- 6. mdpi.com [mdpi.com]

A Deep Dive into nNOS-Capon Inhibitors: A New Frontier in Anxiety Research

For Researchers, Scientists, and Drug Development Professionals

The intricate neurobiology of anxiety disorders presents a significant challenge for the development of novel and effective therapeutics. Recent research has illuminated a promising new target: the protein-protein interaction between neuronal nitric oxide synthase (nNOS) and its adaptor protein, the C-terminal PDZ ligand of nNOS (Capon). This in-depth technical guide explores the burgeoning field of nNOS-Capon inhibitors, summarizing the critical data, experimental methodologies, and underlying signaling pathways that position this interaction as a key area for anxiolytic drug discovery.

The nNOS-Capon Interaction: A Pivotal Hub in Anxiety Neuropathology

Neuronal nitric oxide synthase is a key enzyme in the production of nitric oxide (NO), a gaseous signaling molecule with diverse roles in the central nervous system. Capon acts as a scaffold protein, binding to the PDZ domain of nNOS and influencing its localization and activity. Studies have demonstrated that increased coupling of nNOS and Capon in brain regions like the hippocampus is associated with anxiogenic (anxiety-promoting) behaviors.[1][2] Conversely, the disruption of this interaction has been shown to produce potent anxiolytic (anxiety-reducing) effects, paving the way for the development of a novel class of therapeutic agents.[1][2]

Key nNOS-Capon Inhibitors and Their Anxiolytic Efficacy

Two main classes of nNOS-Capon inhibitors have emerged from preclinical research: a small molecule inhibitor, ZLc-002, and a peptide-based inhibitor, Tat-CAPON12C.[1][3] Both have demonstrated significant promise in reversing anxiety-like behaviors in rodent models.

Quantitative Efficacy of nNOS-Capon Inhibitors

The anxiolytic effects of ZLc-002 and Tat-CAPON12C have been quantified in various behavioral paradigms. The following tables summarize the key findings from studies utilizing chronic mild stress (CMS) and chronic corticosterone (CORT) exposure to induce anxiety-like states in mice.

Table 1: Anxiolytic Effects of ZLc-002 in a Chronic Mild Stress (CMS) Mouse Model

| Behavioral Test | Metric | CMS + Vehicle | CMS + ZLc-002 (40 mg/kg, i.v.) | p-value |

| Elevated Plus Maze (EPM) | % Time in Open Arms | ~15% | ~35% | <0.05 |

| % Entries into Open Arms | ~20% | ~40% | <0.05 | |

| Open Field (OF) | Time in Center (s) | ~20 s | ~45 s | <0.05 |

| Entries into Center | ~15 | ~30 | <0.05 | |

| Novelty-Suppressed Feeding (NSF) | Latency to Feed (s) | ~250 s | ~120 s | <0.05 |

| Light-Dark Box (LD) | Time in Light Box (s) | ~100 s | ~180 s | <0.05 |

Data are approximated from graphical representations in Zhu et al., 2020 and are intended for comparative purposes.[3]

Table 2: Anxiolytic Effects of Tat-CAPON12C in a Chronic Corticosterone (CORT) Mouse Model

| Behavioral Test | Metric | CORT + Vehicle | CORT + Tat-CAPON12C | p-value |

| Elevated Plus Maze (EPM) | % Time in Open Arms | ~18% | ~38% | <0.05 |

| % Entries into Open Arms | ~22% | ~42% | <0.05 | |

| Open Field (OF) | Time in Center (s) | ~25 s | ~50 s | <0.05 |

| Entries into Center | ~18 | ~35 | <0.05 | |

| Novelty-Suppressed Feeding (NSF) | Latency to Feed (s) | ~240 s | ~130 s | <0.05 |

| Light-Dark Box (LD) | Time in Light Box (s) | ~110 s | ~190 s | <0.05 |

Data are approximated from graphical representations in Zhu et al., 2020 and are intended for comparative purposes.[3]

Underlying Signaling Pathways

The anxiolytic effects of disrupting the nNOS-Capon interaction are mediated by distinct downstream signaling cascades. Two key pathways have been identified: the Dexras1-ERK pathway and the CREB-BDNF pathway.

The nNOS-Capon-Dexras1-ERK Signaling Pathway

The interaction between nNOS and Capon facilitates the S-nitrosylation of Dexras1, a Ras family small G protein.[1][4] This post-translational modification inhibits the phosphorylation of extracellular signal-regulated kinase (ERK), a key molecule in synaptic plasticity.[1][4] By disrupting the nNOS-Capon complex, inhibitors prevent the S-nitrosylation of Dexras1, leading to increased ERK phosphorylation and subsequent anxiolytic effects.

References

- 1. nNOS‐CAPON blockers produce anxiolytic effects by promoting synaptogenesis in chronic stress‐induced animal models of anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. obiosh.com [obiosh.com]

- 3. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of (Rac)-ZLc-002

Introduction

(Rac)-ZLc-002, the racemic form of N-(2-carbomethoxyacetyl)-valine methyl ester, is a notable inhibitor of the interaction between neuronal nitric oxide synthase (nNOS) and its C-terminal PDZ ligand (CAPON). This interaction is implicated in various neurological processes, and its disruption has been shown to produce anxiolytic-like effects. As such, this compound serves as a valuable research tool for studying the nNOS-CAPON pathway and as a potential lead compound in the development of novel therapeutics for anxiety disorders and other neurological conditions.

The following protocols provide a detailed methodology for the synthesis and purification of this compound, intended for use by researchers, scientists, and professionals in the field of drug development.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the condensation of (DL)-valine methyl ester hydrochloride with methyl malonyl chloride.[1] The use of (DL)-valine methyl ester hydrochloride as the starting material will result in the desired racemic mixture.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| (DL)-Valine methyl ester hydrochloride | 167.64 | 1.50 g | 9.0 |

| Dichloromethane (CH2Cl2), anhydrous | 84.93 | 35 mL | - |

| N-methylmorpholine | 101.15 | 2 mL | 18.45 |

| Methyl malonyl chloride | 136.53 | 1 mL | 9.45 |

| Ethyl acetate (EtOAc) | 88.11 | 200 mL (for extraction) | - |

| Water (H2O) | 18.02 | 8 mL | - |

| Anhydrous sodium sulfate (Na2SO4) | 142.04 | As needed | - |

Reaction Conditions:

| Parameter | Value |

| Reaction Temperature | -15 °C to Room Temperature |

| Reaction Time | 12 hours |

| Atmosphere | Anhydrous |

Procedure:

-

To a solution of (DL)-valine methyl ester hydrochloride (1.50 g, 9 mmol) in anhydrous dichloromethane (35 mL), add N-methylmorpholine (2 mL, 18.45 mmol) dropwise at -15°C.[1]

-

Stir the resulting mixture for 30 minutes at -15°C.

-

To this reaction mixture, add methyl malonyl chloride (1 mL, 9.45 mmol) while maintaining the temperature at -15°C.[1]

-

Allow the reaction to gradually warm to room temperature and continue stirring for 12 hours.[1]

-

Remove the solvent under reduced pressure (in vacuo).[1]

-

Dilute the residue with water (8 mL) and transfer the solution to a 250 mL separatory funnel.[1] Caution: this compound is water-soluble; adding excess water can complicate extraction and lead to lower yields.[1]

Purification of this compound

Procedure:

-

Extract the aqueous solution with ethyl acetate (4 x 50 mL).[1]

-

Combine the organic phases.

-

Dry the combined organic phase over anhydrous sodium sulfate.

-

Filter the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Further purification can be achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

Synthesis Workflow of this compound

Caption: A step-by-step workflow for the synthesis and purification of this compound.

References

Application Notes and Protocols for EED-Targeting PROTACs in Cell-Based Assays

A Note on (Rac)-ZLc-002: Initial research indicates that this compound is an inhibitor of the neuronal nitric oxide synthase (nNOS) interaction with nitric oxide synthase 1 adaptor protein (NOS1AP) and is used to suppress inflammatory and neuropathic pain.[1][2] There is currently no available scientific literature identifying this compound as a PROTAC (Proteolysis-Targeting Chimera) targeting EED (Embryonic Ectoderm Development). The following application notes and protocols are based on well-characterized EED-targeting PROTACs, such as UNC6852 and others, which are designed to induce the degradation of the PRC2 complex.

Introduction to EED-Targeting PROTACs

The Polycomb Repressive Complex 2 (PRC2) is a crucial epigenetic regulator responsible for methylating histone H3 on lysine 27 (H3K27), a mark associated with transcriptional repression.[3][4][5] The core components of the PRC2 complex are EZH2 (the catalytic subunit), SUZ12, and EED.[4] EED plays a vital role by binding to the H3K27me3 mark, which allosterically activates EZH2 and propagates the repressive signal.[5] Dysregulation of the PRC2 complex is implicated in various cancers, making it an attractive therapeutic target.[4][6]

EED-targeting PROTACs are heterobifunctional molecules designed to eliminate the PRC2 complex. These molecules consist of a ligand that binds to EED, a linker, and a ligand that recruits an E3 ubiquitin ligase (commonly Von Hippel-Lindau (VHL) or Cereblon (CRBN)).[7][8][9] By bringing the E3 ligase into proximity with EED, the PROTAC induces the ubiquitination and subsequent proteasomal degradation of not only EED but also the other core components of the PRC2 complex, EZH2 and SUZ12.[10][11][12] This leads to a reduction in global H3K27me3 levels and can inhibit the proliferation of PRC2-dependent cancer cells.[10][11]

Signaling Pathway and Mechanism of Action

Below are diagrams illustrating the PRC2 signaling pathway and the general mechanism of action for an EED-targeting PROTAC.

Quantitative Data for EED-Targeting PROTACs

The following table summarizes key quantitative data for well-characterized EED-targeting PROTACs from published studies.

| Compound Name | Target(s) | E3 Ligase | Assay Type | Cell Line | Value | Reference(s) |

| UNC6852 | EED, EZH2, SUZ12 | VHL | Degradation (DC50) | HeLa | EED: 0.79 µM | |

| Degradation (DC50) | B-cell Line | EED: 0.31 µM | ||||

| Degradation (DC50) | B-cell Line | EZH2: 0.67 µM | ||||

| Degradation (DC50) | B-cell Line | SUZ12: 0.59 µM | ||||

| Binding Affinity (IC50) | Cell-free | EED: 247 nM | [11][13] | |||

| PROTAC EED degrader-1 | EED, EZH2, SUZ12 | VHL | Proliferation (GI50) | Karpas422 | 0.045 µM (14 days) | [14] |

| Binding Affinity (pKD) | Cell-free | 9.02 | [14] | |||

| PRC2 Inhibition (pIC50) | Cell-free | 8.17 | [14] | |||

| PROTAC EED degrader-2 | EED, EZH2, SUZ12 | VHL | Proliferation (GI50) | Karpas422 | 0.057 µM (14 days) | [15] |

| Binding Affinity (pKD) | Cell-free | 9.27 | [15] | |||

| PRC2 Inhibition (pIC50) | Cell-free | 8.11 | [15] |

Experimental Protocols

Here are detailed protocols for key cell-based assays to evaluate the activity of EED-targeting PROTACs.

Protocol 1: Cell Viability/Proliferation Assay

This assay determines the effect of the EED-targeting PROTAC on cell growth and viability. A common method is the use of tetrazolium salt-based assays (e.g., MTT, MTS, or WST/CCK-8) which measure mitochondrial metabolic activity as an indicator of viable cells.

Materials:

-

Cancer cell line of interest (e.g., Karpas422, a DLBCL cell line with an EZH2 activating mutation)[14][15]

-

Complete cell culture medium

-

96-well clear flat-bottom cell culture plates

-

EED-targeting PROTAC stock solution (e.g., in DMSO)

-

Cell Viability Reagent (e.g., Cell Counting Kit-8 (CCK-8) or MTS reagent)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

-

Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the EED-targeting PROTAC in complete medium. A typical concentration range might be 0.01 nM to 100 µM.[14][15]

-

Include a vehicle control (e.g., DMSO at the highest concentration used for the PROTAC).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different PROTAC concentrations.

-

-

Incubation:

-

Viability Measurement:

-

Add 10 µL of CCK-8 or 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C, protected from light.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8).

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Normalize the data to the vehicle-treated control wells (set as 100% viability).

-

Plot the percentage of cell viability against the log of the PROTAC concentration and use a non-linear regression model to calculate the half-maximal growth inhibition (GI50) or half-maximal inhibitory concentration (IC50).

-

Protocol 2: Western Blotting for Protein Degradation

Western blotting is the standard method to directly measure the degradation of target proteins.[16] This protocol allows for the quantification of EED, EZH2, SUZ12, and the downstream epigenetic mark H3K27me3.

Materials:

-

Cancer cell line of interest (e.g., HeLa, Karpas422)[15][17]

-

6-well or 12-well cell culture plates

-

EED-targeting PROTAC stock solution

-

Proteasome inhibitor (e.g., MG132, as a control)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-EED, anti-EZH2, anti-SUZ12, anti-H3K27me3, anti-Total Histone H3, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with the EED-targeting PROTAC. This can be done as:

-

Include a vehicle control (DMSO) and a positive control for proteasome inhibition (co-treatment with the PROTAC and MG132) to confirm the degradation is proteasome-dependent.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer on ice.

-

Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein amounts for all samples (e.g., 20-30 µg per lane).

-

Separate proteins by size using SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the desired primary antibody overnight at 4°C. You will need to run separate blots or cut the membrane to probe for different proteins of varying molecular weights.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the intensity of the target protein band to the loading control band.

-

Calculate the percentage of remaining protein relative to the vehicle-treated control to determine the degradation concentration 50 (DC50) and maximum degradation (Dmax).

-

References

- 1. This compound - Ace Therapeutics [acetherapeutics.com]

- 2. This compound|Cas# [glpbio.cn]

- 3. Molecular mechanisms directing PRC2 recruitment and H3K27 methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PRC2 - Wikipedia [en.wikipedia.org]

- 5. Structure of the PRC2 complex and application to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PRC2, Chromatin Regulation, and Human Disease: Insights From Molecular Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Untitled Document [arxiv.org]

- 10. invivochem.com [invivochem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Degradation of Polycomb Repressive Complex 2 with an EED-targeted Bivalent Chemical Degrader - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In-vivo Administration of a Novel Rac Inhibitor, (Rac)-ZLc-002, in Rodent Models

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the specific compound "(Rac)-ZLc-002" is not available in the public domain as of November 2025. The following application notes and protocols are presented as a representative template for a novel Rac inhibitor, based on established methodologies for in-vivo studies in rodent models and the known signaling pathways of Rac GTPases.

Introduction

This compound is a novel, potent, and selective inhibitor of Rac GTPases. Rac proteins are key regulators of numerous cellular processes, including cytoskeletal dynamics, cell proliferation, and survival signaling.[1][2] Dysregulation of Rac signaling is implicated in various pathologies, including cancer and inflammatory diseases. These application notes provide a comprehensive overview of the in-vivo administration of this compound in rodent models, including detailed experimental protocols and data presentation guidelines.

Quantitative Data Summary

The following tables exemplify how to structure quantitative data from in-vivo studies of this compound.

Table 1: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Intraperitoneal (IP) Administration | Oral (PO) Administration |

| Dose (mg/kg) | 10 | 20 |

| Cmax (ng/mL) | Data | Data |

| Tmax (h) | Data | Data |

| AUC₀-t (ng·h/mL) | Data | Data |

| AUC₀-∞ (ng·h/mL) | Data | Data |

| t½ (h) | Data | Data |

| Bioavailability (%) | N/A | Data |

Table 2: Tumor Growth Inhibition in a Xenograft Mouse Model

| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume (mm³) at Day 21 | Percent Inhibition (%) |

| Vehicle Control | - | IP | Data | 0 |

| This compound | 10 | IP | Data | Data |

| This compound | 25 | IP | Data | Data |

| Positive Control (e.g., EHop-016) | 25 | IP | Data | Data |

Signaling Pathways

This compound is hypothesized to inhibit downstream signaling pathways regulated by Rac GTPases. Key pathways include the p21-activated kinase (PAK)/MAPK cascade and the PI3K/Akt survival pathway.

Caption: Proposed mechanism of this compound action on Rac signaling pathways.

Experimental Protocols

The following are detailed protocols for the in-vivo administration and evaluation of this compound in rodent models.

Animal Models

-

Species: Mice (e.g., C57BL/6, BALB/c nude) or rats (e.g., Sprague-Dawley).

-

Age: 6-8 weeks at the start of the study.[3]

-

Housing: Animals should be housed in accordance with the "Guide for the Care and Use of Laboratory Animals."[3] Acclimatize animals for at least 5 days before the experiment.[3]

Formulation and Administration of this compound

-

Formulation: this compound should be dissolved in a suitable vehicle (e.g., DMSO:saline (2:8, v/v)).[4] The final concentration should be prepared to administer the desired dose in a volume of 10 mL/kg for mice and 5 mL/kg for rats.

-

Administration Routes:

-

Intraperitoneal (IP): Administer the formulation using a 25-27 gauge needle.

-

Oral Gavage (PO): Administer using a ball-tipped gavage needle.

-

Pharmacokinetic Study

This protocol is designed to determine the pharmacokinetic profile of this compound.

Caption: Workflow for a rodent pharmacokinetic study.

Protocol:

-

Administer a single dose of this compound to a cohort of mice or rats.[4][5]

-

Collect blood samples (approximately 100 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24, and 48 hours) via tail vein or saphenous vein into tubes containing an anticoagulant (e.g., K2EDTA).[4][6]

-

Centrifuge the blood samples to separate plasma.[6]

-

Prepare plasma samples for analysis, typically by protein precipitation with acetonitrile.

-

Quantify the concentration of this compound in the plasma samples using a validated UPLC-MS/MS method.[5][7][8]

-

Calculate pharmacokinetic parameters using non-compartmental analysis software.[5]

Efficacy Study in a Xenograft Model

This protocol outlines a typical efficacy study in an immunodeficient mouse model bearing human tumor xenografts.

Protocol:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells in 100 µL of Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment groups (e.g., vehicle control, this compound at different doses, positive control).

-

Dosing: Administer the assigned treatment according to the predetermined schedule (e.g., once daily, 5 days a week) via the chosen route (e.g., IP or PO).

-

Monitoring: Monitor animal health and body weight throughout the study.

-

Endpoint: The study is typically terminated when tumors in the control group reach a specific size or at a predetermined time point. Euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Data Analysis and Interpretation

-

Pharmacokinetic Data: Analyze plasma concentration-time data to determine key parameters such as Cmax, Tmax, AUC, and t½.

-

Efficacy Data: Compare the mean tumor volumes and tumor weights between the treatment groups and the vehicle control group. Calculate the percent tumor growth inhibition (%TGI). Statistical analysis (e.g., ANOVA followed by Dunnett's test) should be performed to determine the significance of the observed effects.

-

Toxicity Assessment: Evaluate toxicity based on changes in body weight, clinical signs of distress, and any observed pathologies at necropsy.

These application notes and protocols provide a framework for the in-vivo evaluation of this compound or other novel Rac inhibitors in rodent models. Adherence to these guidelines will facilitate the generation of robust and reproducible data for preclinical drug development.

References

- 1. Rac GTPases play critical roles in early T-cell development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Rac GTPase signaling and downstream prosurvival Bcl-2 proteins as combination targeted therapy in MLL-AF9 leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of Rac inhibitor EHop-016 in mice by ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics, absorption, distribution, metabolism and excretion of the MEK inhibitor zapnometinib in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics in rats and tissue distribution in mouse of berberrubine by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics in rats and tissue distribution in mouse of magnoflorine by ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (Rac)-ZLc-002 in Synaptic Plasticity Research

For Researchers, Scientists, and Drug Development Professionals

(Rac)-ZLc-002 , also referred to as ZLc-002, is a selective, small-molecule inhibitor of the interaction between neuronal nitric oxide synthase (nNOS) and its carboxy-terminal PDZ ligand (CAPON). Emerging research has highlighted its potential as a valuable tool for investigating the molecular mechanisms of synaptic plasticity. By disrupting the nNOS-CAPON complex, ZLc-002 promotes synaptogenesis and dendritic remodeling, offering a novel avenue for studying and potentially treating neurological and psychiatric disorders characterized by synaptic dysfunction.

These application notes provide an overview of ZLc-002, its mechanism of action, and detailed protocols for its use in studying synaptic plasticity.

Mechanism of Action

ZLc-002 functions by uncoupling the interaction between nNOS and CAPON. This disruption is significant because the nNOS-CAPON complex is involved in signaling pathways that can impair structural plasticity. By blocking this interaction, ZLc-002 activates the cAMP response element-binding protein (CREB)-brain-derived neurotrophic factor (BDNF) signaling pathway.[1] This pathway is a critical regulator of synaptic plasticity, promoting the growth of new synapses (synaptogenesis) and the structural modification of dendrites (dendritic remodeling).[1]

It is important to note that ZLc-002 is a prodrug. In vivo, it is metabolized to its active form, ZLc-002-1 (N-2-carboxylacetyl-d-valine methyl ester), which is responsible for blocking the nNOS-CAPON interaction.

Data Presentation

In Vivo Efficacy of ZLc-002 in Animal Models

| Animal Model | Administration Route | Dosage | Duration | Observed Effects | Reference |

| Chronic Mild Stress (CMS) Mice | Intravenous (i.v.) | 40 mg/kg/day | 7 days | Reversed anxiety-related behaviors | [1] |

| Corticosterone (CORT)-treated Mice | Intra-hippocampal injection | 10 µM (1 µL) | 7 days | Reversed anxiety-related behaviors | [1] |

| Transient Middle Cerebral Artery Occlusion (tMCAO) Mice | Intraperitoneal (i.p.) | 30 mg/kg/day | 4-10 days post-stroke, daily until day 46 | Improved motor function | [1] |

| Adult Mice (Anxiety Model) | Intraperitoneal (i.p.) | 40 or 80 mg/kg/day | 14 days | Produced anxiolytic-like effects | |

| Adult Mice (Anxiety Model) | Intravenous (i.v.) | 10, 20, or 40 mg/kg/day | 7 days | Produced anxiolytic-like effects | |

| Adult Mice (Anxiety Model) | Intra-hippocampal microinjection | - | 3 days | Produced significant anxiolytic-like effects |

In Vitro Efficacy of ZLc-002

| Cell Type | Concentration | Incubation Time | Observed Effects | Reference |

| Cultured Hippocampal Neurons (ICR mice) | 1 µM | 24 hours | Inhibited nNOS-CAPON interaction | [1] |

Experimental Protocols

In Vivo Administration of ZLc-002 in Mice

This protocol describes the systemic administration of ZLc-002 to study its effects on synaptic plasticity and behavior in mouse models.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline, DMSO, or as specified by the manufacturer)

-

Syringes and needles for the appropriate route of administration (i.p. or i.v.)

-

Animal balance

-

Mouse restraints (if necessary)

Procedure:

-

Preparation of ZLc-002 Solution:

-

Accurately weigh the required amount of ZLc-002.

-

Dissolve ZLc-002 in the appropriate vehicle to achieve the desired final concentration for injection. Ensure the solution is homogenous. The solubility of ZLc-002 should be confirmed with the supplier.

-

-

Animal Dosing:

-

Weigh each mouse to determine the precise volume of the ZLc-002 solution to be administered.

-

For intraperitoneal (i.p.) injection, gently restrain the mouse and inject the solution into the peritoneal cavity.

-

For intravenous (i.v.) injection, proper training and technique are required, often involving injection into the tail vein.

-

-

Treatment Schedule:

-

Administer ZLc-002 according to the experimental design (e.g., once daily for 7, 14, or more days).

-

A control group receiving only the vehicle should be included in all experiments.

-

-

Behavioral and Post-Mortem Analysis:

-

Following the treatment period, conduct behavioral tests to assess synaptic plasticity-related functions (e.g., learning and memory, anxiety-like behaviors).

-

At the end of the experiment, euthanize the animals and collect brain tissue for further analysis (e.g., Western blot, immunohistochemistry, Golgi staining).

-

Co-Immunoprecipitation (Co-IP) to Verify nNOS-CAPON Disruption

This protocol is used to confirm that ZLc-002 disrupts the interaction between nNOS and CAPON in brain tissue lysates.

Materials:

-

Brain tissue (e.g., hippocampus) from ZLc-002-treated and control animals

-

Co-IP lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody against nNOS or CAPON for immunoprecipitation

-

Antibody against the other protein (CAPON or nNOS, respectively) for Western blotting

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

Standard Western blotting reagents and equipment

Procedure:

-

Lysate Preparation:

-

Homogenize the brain tissue in ice-cold Co-IP lysis buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (protein lysate). Determine the protein concentration using a standard assay (e.g., BCA).

-

-

Immunoprecipitation:

-

Incubate a sufficient amount of protein lysate (e.g., 500 µg - 1 mg) with the primary antibody (e.g., anti-nNOS) overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for another 2-4 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation or using a magnetic rack.

-

Discard the supernatant.

-

Wash the beads 3-5 times with ice-cold wash buffer to remove non-specific binding proteins.

-

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads by adding elution buffer and incubating at room temperature or by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with the antibody against the interacting protein (e.g., anti-CAPON).

-

Develop the blot to visualize the bands. A reduced band intensity for the co-immunoprecipitated protein in the ZLc-002-treated samples compared to the control samples indicates a disruption of the protein-protein interaction.

-

Golgi-Cox Staining for Dendritic Morphology Analysis

This protocol allows for the visualization and quantification of changes in dendritic branching and spine density in neurons from ZLc-002-treated animals.

Materials:

-

Brain tissue from ZLc-002-treated and control animals

-

Golgi-Cox solution (containing potassium dichromate, mercuric chloride, and potassium chromate)

-

Cryoprotectant solution (e.g., sucrose solution)

-

Ammonium hydroxide

-

Kodak Fixer for Film

-

Dehydrating solutions (increasing concentrations of ethanol)

-

Xylene or other clearing agents

-

Mounting medium (e.g., Permount)

-

Microscope slides

-

Vibratome or cryostat

-

Microscope with a camera lucida or imaging software for neuronal tracing

Procedure:

-

Tissue Impregnation:

-

Immerse fresh, whole brains in Golgi-Cox solution in the dark at room temperature for 14 days. The solution should be changed after the first 24 hours.

-

-

Cryoprotection:

-

Transfer the impregnated brains to a cryoprotectant solution and store in the dark at 4°C for 2-3 days, or until the brains sink.

-

-

Sectioning:

-

Cut the brains into thick sections (e.g., 100-200 µm) using a vibratome or cryostat.

-

Mount the sections onto gelatin-coated microscope slides.

-

-

Staining Development:

-

Allow the sections to air dry in the dark.

-

Develop the staining by incubating the slides in ammonium hydroxide, followed by rinsing in distilled water.

-

Fix the staining with a fixing solution (e.g., Kodak Fixer for Film).

-

-

Dehydration and Mounting:

-

Dehydrate the sections through a series of increasing ethanol concentrations (e.g., 50%, 75%, 95%, 100%).

-

Clear the sections in xylene.

-

Coverslip the slides using a suitable mounting medium.

-

-

Analysis:

-

Visualize the stained neurons under a bright-field microscope.

-

Trace the dendritic arbors and count the dendritic spines using a camera lucida or specialized imaging software (e.g., ImageJ with NeuronJ plugin).

-

Quantify parameters such as total dendritic length, number of branch points (Sholl analysis), and spine density.

-

Mandatory Visualizations

Signaling Pathway of this compound in Promoting Synaptic Plasticity

Caption: ZLc-002 signaling pathway in synaptic plasticity.

Experimental Workflow for Assessing ZLc-002 Effects

Caption: Experimental workflow for ZLc-002 studies.

References

Investigating Nitric Oxide Signaling with (Rac)-ZLc-002: Application Notes and Protocols

(Rac)-ZLc-002 is a valuable small molecule tool for researchers investigating the intricacies of nitric oxide (NO) signaling pathways. As a selective inhibitor of the protein-protein interaction between neuronal nitric oxide synthase (nNOS) and its C-terminal PDZ ligand of nNOS (CAPON), this compound allows for the targeted disruption of a specific node within the broader NO signaling network. This enables detailed studies into the physiological and pathological roles of the nNOS-CAPON complex in various contexts, including neurotransmission, neuroplasticity, and neuropsychiatric disorders such as anxiety.

These application notes provide a comprehensive overview of the use of this compound, including its mechanism of action, key experimental protocols, and relevant quantitative data to facilitate its use in research settings.

Mechanism of Action

This compound disrupts the formation of the nNOS-CAPON protein complex. This interaction is believed to be crucial for the proper subcellular localization and function of nNOS, thereby modulating its enzymatic activity and downstream signaling. By inhibiting this interaction, this compound provides a means to investigate the specific contributions of the nNOS-CAPON signaling axis to cellular processes, independent of direct nNOS enzymatic inhibition.

Data Presentation

The following tables summarize quantitative data for the application of this compound in both in vitro and in vivo experimental models.

Table 1: In Vitro Applications of this compound

| Cell Type | Concentration | Incubation Time | Observed Effect | Reference |

| Cultured hippocampal neurons (ICR mice) | 1 µM | 24 hours | Inhibition of nNOS-CAPON interaction | [1] |

| Primary cortical neurons | 10 µM | 90 minutes (pretreatment) | Reduced NMDA-induced nNOS-CAPON interaction | [2] |

| HEK293T cells (co-expressing nNOS and CAPON) | 10 µM | 90 minutes (pretreatment) | Reduced co-immunoprecipitation of nNOS and CAPON | [2][3] |

Table 2: In Vivo Applications of this compound

| Animal Model | Dosage | Route of Administration | Dosing Regimen | Observed Effect | Reference |

| Adult ICR mice | 40 or 80 mg/kg/day | Intraperitoneal (i.p.) | 14 days | Anxiolytic-like effects | [4] |

| Adult ICR mice | 10, 20, or 40 mg/kg/day | Intravenous (i.v.) | 7 days | Anxiolytic-like effects | [4] |

| tMCAO mice | 30 mg/kg/day | Intraperitoneal (i.p.) | Daily from day 4 to day 46 post-stroke | Improved motor function | [1] |

| Rats | 4-10 mg/kg | Intraperitoneal (i.p.) | Single dose | Suppression of formalin-evoked inflammatory pain | [3] |

| Mice (paclitaxel-induced neuropathic pain) | Not specified | Not specified | Once daily for at least 4 days | Reduced mechanical and cold allodynia | [3] |

| Adult ICR mice | 10 µM (1 µL) | Intrahippocampal injection | Once daily for 7 days | Improved corticosterone-induced anxiety-related behaviors | [1] |

Signaling Pathways and Experimental Workflows

Figure 1: Simplified nitric oxide signaling pathway involving the nNOS-CAPON complex and the inhibitory action of this compound.

Figure 2: General experimental workflow for investigating nitric oxide signaling using this compound.

Experimental Protocols

Protocol 1: In Vitro Disruption of nNOS-CAPON Interaction in Neuronal Cultures

Objective: To confirm that this compound disrupts the interaction between nNOS and CAPON in a cellular context.

Materials:

-

Primary neuronal cell culture (e.g., hippocampal or cortical neurons)

-

This compound (stock solution in DMSO)

-

Cell culture medium

-

Co-immunoprecipitation (Co-IP) lysis buffer

-

Antibodies: anti-nNOS, anti-CAPON, and appropriate IgG control

-

Protein A/G magnetic beads

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Culture and Treatment:

-

Plate primary neurons at an appropriate density and culture until mature.

-

Treat the cells with this compound at a final concentration of 1-10 µM for the desired time (e.g., 24 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in ice-cold Co-IP lysis buffer containing protease inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Co-Immunoprecipitation:

-

Pre-clear the cell lysate with protein A/G beads.

-

Incubate the pre-cleared lysate with an anti-nNOS antibody or an IgG control overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-